molecular formula C15H21NO2 B1663137 Naxagolide CAS No. 88058-88-2

Naxagolide

货号 B1663137
CAS 编号: 88058-88-2
分子量: 247.33 g/mol
InChI 键: JCSREICEMHWFAY-HUUCEWRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naxagolide, also known as (+)-PHNO or Dopazinol, is a potent dopamine D2 agonist . It has the potential for research in Parkinson’s disease (PD) . The CAS number for Naxagolide is 88058-88-2 .


Molecular Structure Analysis

The molecular formula of Naxagolide is C15H21NO2 . Its molecular weight is 247.33 . For a detailed molecular structure, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

Naxagolide is a solid, white to off-white compound . It has a high solubility in DMSO . For a detailed analysis of its physical and chemical properties, you may refer to its Certificate of Analysis .

科学研究应用

帕金森病的多巴胺能治疗

  • 研究背景:研究人员调查了帕金森病(PD)患者在接受多巴胺激动剂培哥利德(Lucetti et al., 2007)治疗前后在运动皮层中的神经化学和代谢变化。
  • 研究结果:该研究发现,像培哥利德这样的多巴胺激动剂,可能类似于纳沙哥利德,可以改善PD患者的运动功能。治疗后观察到运动皮层中某些代谢比率的增加,表明多巴胺激动剂在管理PD症状方面具有潜力。

多巴胺激动剂与心脏瓣膜反流风险

  • 研究背景:另一项研究探讨了多巴胺激动剂如培哥利德和卡贝哥林与心脏瓣膜反流风险之间的关系,这对于了解纳沙哥利德这类类似化合物的安全性概况可能是相关的(Schade et al., 2007)
  • 研究结果:该研究强调了使用某些多巴胺激动剂会增加心脏瓣膜反流的风险。这样的发现对于类似药物如纳沙哥利德在治疗神经疾病时的临床应用和安全考虑至关重要。

纳米颗粒白蛋白结合药物传递

  • 研究背景:一篇关于白蛋白结合纳米颗粒技术在化疗中的应用,如纳米紫杉醇,提供了类似技术如何可以应用于纳沙哥利德这类药物(Fu et al., 2009)的见解。
  • 研究结果:该研究表明,白蛋白结合纳米颗粒技术可以增强化疗药物的安全性和有效性,暗示了类似方法在纳沙哥利德或相关化合物传递中的潜在应用。

纳米颗粒制剂的药代动力学

  • 研究背景:比较基于纳米颗粒的紫杉醇(纳米紫杉醇)与传统制剂的全身分布的研究为纳沙哥利德提供了相关见解,如果它以类似方式被传递(Gardner et al., 2008)
  • 研究结果:该研究揭示了基于制剂的药物分布的差异,强调了在类似纳沙哥利德的药物在临床应用中考虑传递方法的重要性。

属性

IUPAC Name

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSREICEMHWFAY-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236782
Record name Naxagolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naxagolide

CAS RN

88058-88-2
Record name Naxagolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naxagolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAXAGOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naxagolide
Reactant of Route 2
Reactant of Route 2
Naxagolide
Reactant of Route 3
Naxagolide
Reactant of Route 4
Naxagolide
Reactant of Route 5
Naxagolide
Reactant of Route 6
Naxagolide

Citations

For This Compound
80
Citations
JE Ahlskog - Springer
… In addition, adjunctive naxagolide significantly improved the control of Parkinson's disease … dopaminel/dopamine2 agonist, than to naxagolide. These results suggest that dopaminel …
Number of citations: 0 link.springer.com
B Gomez-Mancilla - Springer
… Substitution of CY 208-243, a potent Dl agonist, for naxagolide produced the same dyskinesia. Administration of a dopamine synthesis inhibitor totally blocked the effects of naxagolide, …
Number of citations: 0 link.springer.com
B Bowery, LA Rothwell… - British journal of …, 1994 - Wiley Online Library
… Of these, the most potent ligand tested was naxagolide with an EC50 value of 20 nM and estimated maximum of 10 mV. The rank order of agonist potency was naxagolide> quinpirole>…
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
L Iversen, AC Foster, RG Hill, SD Iversen… - Annals of the New …, 1992 - Wiley Online Library
… Naxagolide is the most potent known dopamine agonist in PiPo and this, together with its … It was first ascertained that naxagolide was able to reverse some of the features of the MPTP …
Number of citations: 6 nyaspubs.onlinelibrary.wiley.com
RF Pfeiffer - Drugs & aging, 2002 - Springer
… via the oral route,[68] naxagolide also produced clinical improvement in both primates and … rising plasma naxagolide concentrations and reflecting the time for naxagolide to permeate …
Number of citations: 26 link.springer.com
L Priano, MR Gasco, A Mauro - Drugs & aging, 2006 - Springer
… naxagolide in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated squirrel monkeys[67] and in parkinsonian patients was reported.[68,69] Plasma concentrations of naxagolide …
Number of citations: 85 link.springer.com
M Agil, H Laswati, H Kuncoro… - Research Journal of …, 2020 - indianjournals.com
Objective: Phytoestrogen is a group of compounds that can replace the estrogen function in the body. One of its roles was as neuroprotective with anti-neuroinflammatory mechanism, …
Number of citations: 7 www.indianjournals.com
C Plisson, J Ramada‐Magalhaes… - … for Positron Emission …, 2015 - Wiley Online Library
(+)‐4‐Propyl‐3,4,4a,5,6, 10b‐Hexahydro‐2H‐Naphtho[1,2‐B][1,4]Oxazin‐9‐Ol (PHNO) was first reported to be a potent D2 agonist intended for the treatment of Parkinson's disease in …
Number of citations: 2 onlinelibrary.wiley.com
MS Kleven, W Koek - Journal of Pharmacology and Experimental …, 1996 - researchgate.net
Methods Animals. Four young adult female cynomolgus(Macaca fasicutans) monkeys weighting from 4.9 to 6.4 kg were obtained from Charles River France. All of the monkeys were …
Number of citations: 159 www.researchgate.net
M Traub, SM Stahl - Therapy of Parkinson's disease. New York: Marcel …, 1990
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。